

Best practices for handling and storage of radiolabeled ATX-1905

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Compound of Interest

Compound Name: ATX-1905

Cat. No.: B15573063

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Application Notes and Protocols for Radiolabeled ATX-1905

For Researchers, Scientists, and Drug Development Professionals

These application notes provide best practices and detailed protocols for the handling, storage, and experimental use of radiolabeled **ATX-1905**, a novel positron emission tomography (PET) tracer for imaging autotaxin (ATX). The information is intended to ensure the safety of laboratory personnel, the integrity of the radiolabeled compound, and the reproducibility of experimental results.

Introduction to [¹⁸F]ATX-1905

ATX-1905 is a potent and specific ligand for autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in various pathological processes, including fibrosis and cancer. [¹⁸F]**ATX-1905** is the Fluorine-18 radiolabeled version of **ATX-1905**, designed for non-invasive in vivo quantification of ATX expression levels using PET imaging. Its chemical name is 2-((2-ethyl-6-(4-(2-(4-(2-fluoroethyl-1,1,2,2-d4)piperazin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile.

Chemical Properties of Non-Radiolabeled **ATX-1905**:

Property	Value
Chemical Formula	C ₃₂ H ₃₃ D ₄ F ₂ N ₉ OS
Molecular Weight	637.79 g/mol
Appearance	Solid powder
Purity	>98%

Handling and Storage of Radiolabeled Compounds

The handling of radiolabeled compounds like [¹⁸F]**ATX-1905** requires strict adherence to safety protocols to minimize radiation exposure and prevent contamination.

General Safety Precautions for Radiolabeled Compounds:

- **Training:** All personnel handling radiolabeled materials must receive comprehensive training on radiation safety, handling procedures, and emergency protocols.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, disposable gloves, and safety glasses.
- **Designated Work Area:** Conduct all work with radioactive materials in a designated and properly labeled area.
- **Contamination Control:** Use absorbent, plastic-backed paper to cover work surfaces and change it regularly.
- **No Eating or Drinking:** Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where radioactive materials are handled.
- **Ventilation:** Work in a well-ventilated area or a fume hood to minimize inhalation of any volatile radioactive compounds.

Specific Guidelines for Handling ^{18}F -Labeled Compounds:

Fluorine-18 is a positron emitter with a half-life of 109.7 minutes. The primary radiation hazard is from the 511 keV gamma photons produced by positron annihilation.

- **Shielding:** Use lead or tungsten shielding to minimize external radiation exposure. The half-value layer (HVL) for 511 keV photons in lead is approximately 6 mm.
- **Dosimetry:** All personnel handling significant quantities of ^{18}F must wear whole-body and ring dosimeters to monitor radiation exposure.
- **ALARA Principle:** Adhere to the As Low As Reasonably Achievable (ALARA) principle by minimizing time spent near the radioactive source, maximizing distance, and using appropriate shielding.
- **Waste Disposal:** Segregate ^{18}F waste from other radioactive waste. Due to its short half-life, it can be stored for decay to background levels before disposal as regular waste, in accordance with institutional guidelines.

Storage of [^{18}F]ATX-1905:

Proper storage is crucial to maintain the chemical and radiochemical purity of [^{18}F]ATX-1905.

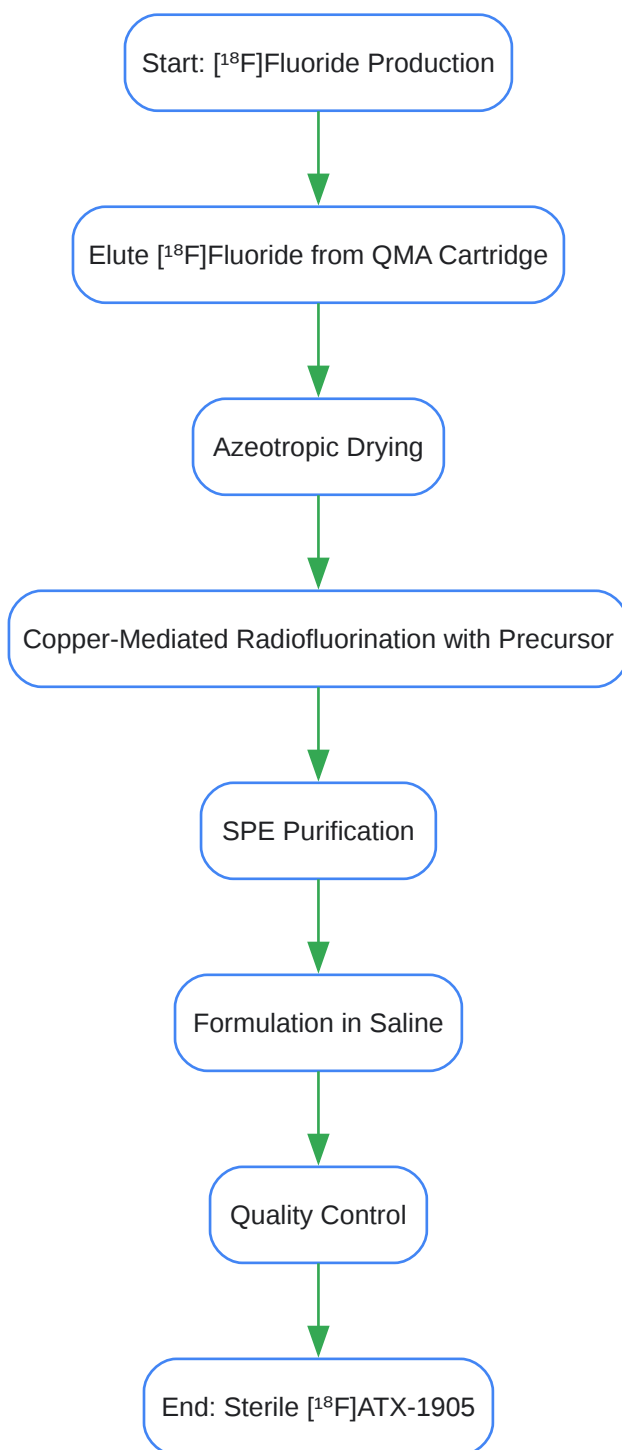
Storage Condition	Duration	Temperature
Short-term	Days to weeks	0 - 4 °C
Long-term	Months to years	-20 °C

Store in a dry, dark location and protect from light.

Experimental Protocols

Radiosynthesis of [^{18}F]ATX-1905

This protocol is based on the copper-mediated radiofluorination of a boronic ester precursor.

Workflow for the Radiosynthesis of [^{18}F]ATX-1905[Click to download full resolution via product page](#)Caption: Automated radiosynthesis workflow for [^{18}F]ATX-1905.

Materials:

- $[^{18}\text{F}]$ Fluoride in $[^{18}\text{O}]\text{H}_2\text{O}$
- Precursor: Boronic ester of **ATX-1905**
- Copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$)
- Pyridine
- Dimethylformamide (DMF)
- Sep-Pak C18 cartridge
- Ethanol
- Sterile water for injection
- Sterile saline for injection

Procedure:

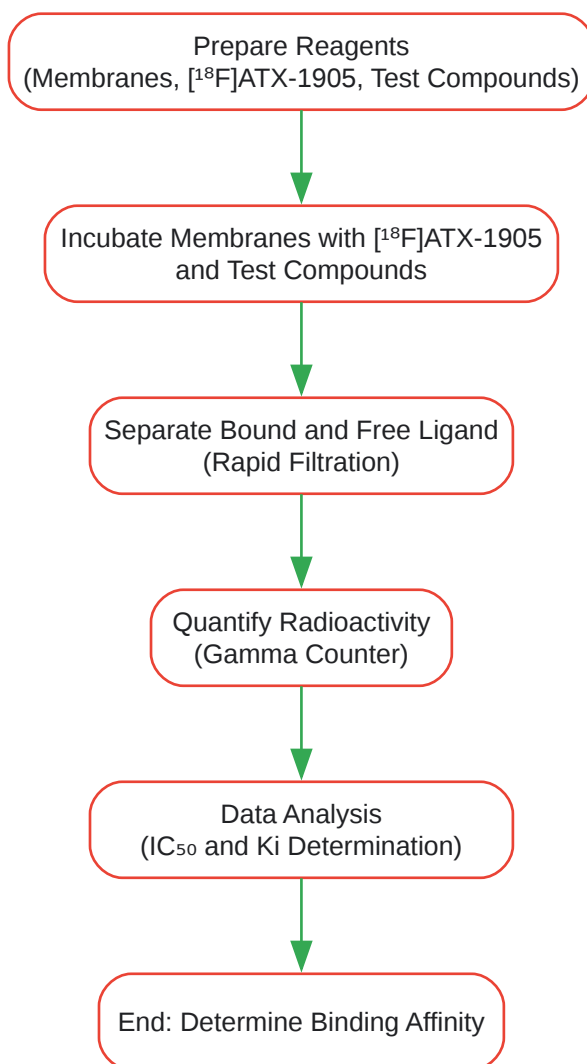
- $[^{18}\text{F}]$ Fluoride Trapping and Elution:
 - Load the aqueous $[^{18}\text{F}]$ fluoride solution onto a quaternary methylammonium (QMA) anion-exchange cartridge.
 - Elute the trapped $[^{18}\text{F}]$ fluoride from the cartridge using a solution of potassium carbonate in acetonitrile/water.
- Azeotropic Drying:
 - Dry the eluted $[^{18}\text{F}]$ fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
- Radiofluorination Reaction:
 - To the dried $[^{18}\text{F}]$ fluoride, add a solution of the boronic ester precursor, $\text{Cu}(\text{OTf})_2$, and pyridine in DMF.

- Heat the reaction mixture at a specified temperature for a set time (e.g., 120°C for 15 minutes).
- Purification:
 - Dilute the reaction mixture with water.
 - Load the diluted mixture onto a Sep-Pak C18 cartridge.
 - Wash the cartridge with water to remove unreacted [^{18}F]fluoride and other polar impurities.
 - Elute the [^{18}F]**ATX-1905** from the cartridge with ethanol.
- Formulation:
 - Evaporate the ethanol from the eluate.
 - Reconstitute the purified [^{18}F]**ATX-1905** in sterile saline for injection.
- Quality Control:
 - Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.
 - Measure the radiochemical yield and specific activity.

In Vitro Autotaxin Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of test compounds for autotaxin.

Workflow for In Vitro Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes expressing human autotaxin
- [¹⁸F]ATX-1905
- Unlabeled test compounds
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- 96-well plates

- Glass fiber filters
- Filtration apparatus
- Gamma counter

Procedure:

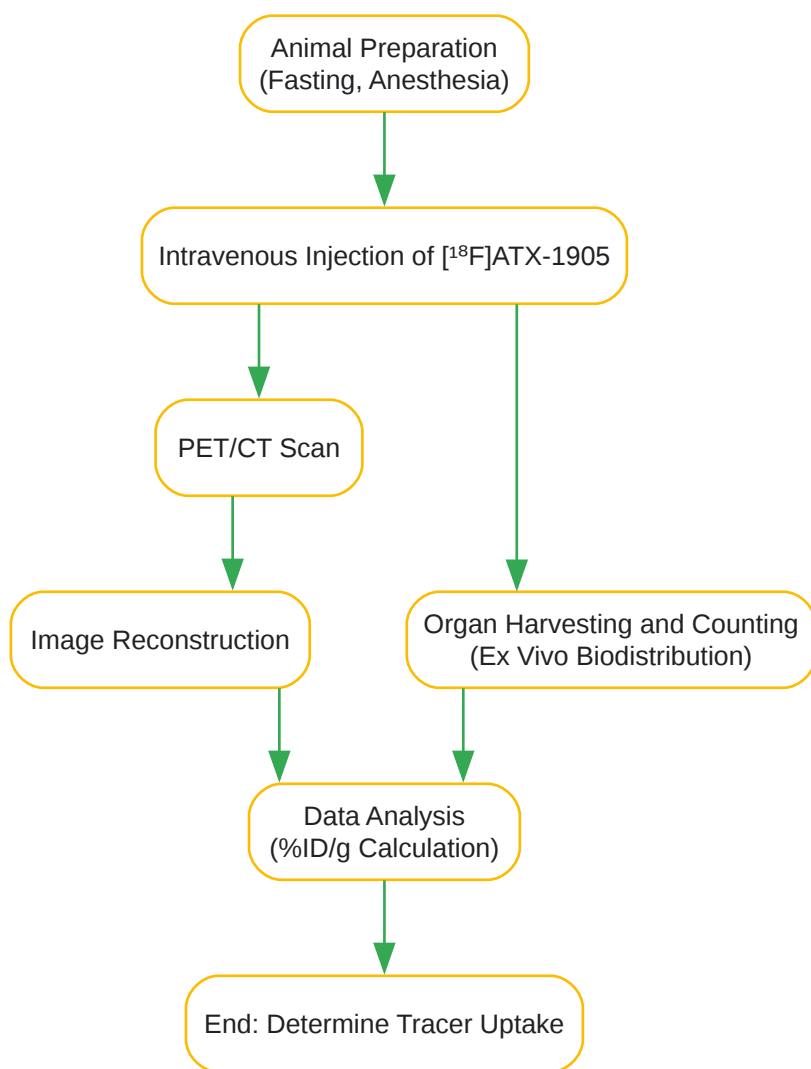
- Plate Setup:
 - Add assay buffer to all wells of a 96-well plate.
 - Add varying concentrations of the unlabeled test compound to the appropriate wells.
 - Add a fixed concentration of [^{18}F]ATX-1905 to all wells.
 - For determining non-specific binding, add a high concentration of a known ATX inhibitor.
- Incubation:
 - Add the cell membrane preparation to each well to initiate the binding reaction.
 - Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
 - Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting:
 - Place the filters in counting vials and measure the radioactivity using a gamma counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC_{50} value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo PET Imaging and Biodistribution Studies in Animal Models

This protocol outlines a general procedure for conducting PET imaging and biodistribution studies in rodents.

Workflow for In Vivo PET Imaging and Biodistribution



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Caption: General workflow for in vivo PET imaging and biodistribution studies.

Materials:

- **[18F]ATX-1905** formulated in sterile saline
- Experimental animals (e.g., mice or rats)
- Anesthetic (e.g., isoflurane)
- PET/CT scanner
- Gamma counter

- Dissection tools

- Balances

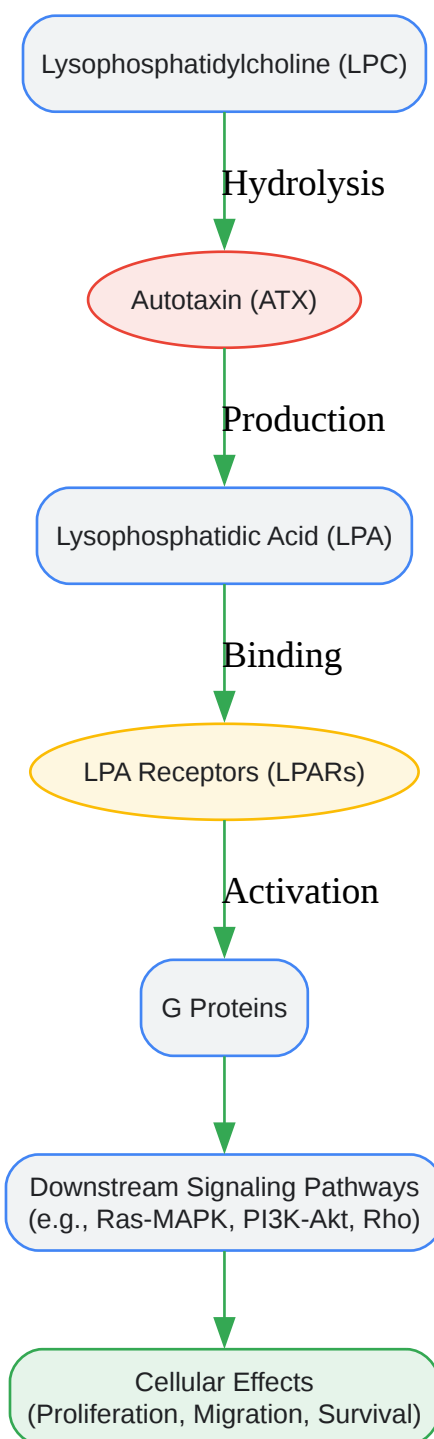
Procedure:

- Animal Preparation:
 - Fast the animals for a specified period (e.g., 4-6 hours) before the study.
 - Anesthetize the animal using a suitable anesthetic.
- Radiotracer Injection:
 - Administer a known amount of [^{18}F]**ATX-1905** (e.g., 3.7-7.4 MBq) to the animal via intravenous injection (e.g., tail vein).
- PET/CT Imaging:
 - Place the anesthetized animal in the PET/CT scanner.
 - Acquire dynamic or static PET images at specified time points post-injection.
 - Perform a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis:
 - Reconstruct the PET images.
 - Draw regions of interest (ROIs) over various organs on the co-registered PET/CT images.
 - Calculate the radioactivity concentration in each ROI, often expressed as the standardized uptake value (SUV).
- Ex Vivo Biodistribution (at the end of the imaging session):
 - Euthanize the animal at a predetermined time point post-injection.

- Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathway

ATX-LPA Signaling Pathway



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